molecular formula C6H6BrNO B183909 2-Bromo-6-methylpyridin-3-ol CAS No. 23003-35-2

2-Bromo-6-methylpyridin-3-ol

Cat. No. B183909
CAS RN: 23003-35-2
M. Wt: 188.02 g/mol
InChI Key: UHMANLXCLQNQJD-UHFFFAOYSA-N
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Description

2-Bromo-6-methylpyridin-3-ol is a bromopyridine derivative . It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane .


Synthesis Analysis

The synthesis of 2-Bromo-6-methylpyridin-3-ol involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane . Additionally, the synthesis of novel pyridine derivatives has been reported using palladium-catalyzed Suzuki cross-coupling reactions .


Molecular Structure Analysis

The molecular formula of 2-Bromo-6-methylpyridin-3-ol is C6H6BrNO . The InChI code is 1S/C6H6BrNO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3 . The molecular weight is 188.02 g/mol .


Physical And Chemical Properties Analysis

2-Bromo-6-methylpyridin-3-ol has a molecular weight of 188.02 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass is 186.96328 g/mol . The topological polar surface area is 33.1 Ų . The heavy atom count is 9 .

Scientific Research Applications

  • Synthesis and Structural Analysis:

    • A Schiff base compound, closely related to 2-Bromo-6-methylpyridin-3-ol, demonstrated antibacterial activities, indicating potential for pharmaceutical applications (Wang et al., 2008).
  • Ligand Discovery and Validation:

    • Derivatives of 3-amino-2-methylpyridine, a compound similar to 2-Bromo-6-methylpyridin-3-ol, were identified as ligands for the BAZ2B bromodomain, showcasing its utility in drug discovery (J. Marchand, G. Lolli, A. Caflisch, 2016).
  • Novel Pyridine Derivatives Synthesis:

    • A study on the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine, related to 2-Bromo-6-methylpyridin-3-ol, resulted in novel pyridine derivatives with potential as chiral dopants for liquid crystals and displaying various biological activities (Gulraiz Ahmad et al., 2017).
  • Synthesis Methodology:

    • The synthesis of 2-Amino-6-bromopyridine, a compound structurally related to 2-Bromo-6-methylpyridin-3-ol, was explored, highlighting its importance as a pharmaceutical and chemical intermediate (Xu Liang, 2010).
  • Functionalisation and Reactivity:

    • Research on the selective bromination and deprotonation of 2-methoxy-6-methylpyridine, similar to 2-Bromo-6-methylpyridin-3-ol, opened avenues for the regioselective introduction of various electrophiles, important in organic synthesis (M. A. Gray et al., 1994).
  • Multicomponent Chemistry Application:

    • The study on 2-bromo-6-isocyanopyridine, a variant of 2-Bromo-6-methylpyridin-3-ol, showcased its utility as a convertible isocyanide in multicomponent chemistry, particularly in the synthesis of potent opioids like carfentanil (Gydo van der Heijden et al., 2016).
  • Electrochemical Applications:

    • Electrochemical coupling of dihalopyridines, related to 2-Bromo-6-methylpyridin-3-ol, was studied, revealing potential in the synthesis of bipyridines and terpyridines, important in various chemical applications (Jadson L. Oliveira et al., 2012).
  • Coordination Compounds and Catalysis:

    • Terpyridines and their transition metal complexes, closely related to 2-Bromo-6-methylpyridin-3-ol, have applications in materials science, biomedicinal chemistry, and organometallic catalysis (A. Winter et al., 2011).

Safety And Hazards

The safety information for 2-Bromo-6-methylpyridin-3-ol indicates that it has hazard statements H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

2-bromo-6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMANLXCLQNQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474786
Record name 2-bromo-6-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methylpyridin-3-ol

CAS RN

23003-35-2
Record name 2-bromo-6-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-hydroxy-2-methylpyridine (Commercial, Aldrich, 44.5 g) in pyridine (400 ml) is added dropwise over 30 min at room temperature a solution of bromine (71.64 g) in pyridine (550 ml). The reaction mixture was stirred for an additional 1.5 h. The reaction mixture was poured into water (4 liters), stirred for a few minutes and extracted with diethyl ether (4×300 ml). The combined organics were dried over sodium sulphate and concentrated in vacuo to give a brown solid that was purified through silica using a 0-30% ethyl acetate in hexane system, to give the title compound as a beige solid, 37 g.
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
71.64 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Name
Quantity
4 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

16.0 g (0.14 mol) of 3-hydroxy-6-methylpyridine are dissolved in 122 ml of 30% strength HBr in glacial acetic acid, and the solution is heated to 70° C. 70.4 [lacuna] (24.3 ml, 0.47 mol) of bromine are added dropwise at this temperature over a period of 1 hour. The reaction solution is stirred at this temperature for another 5 hours. After the reaction is complete, nitrogen is passed through the reaction solution for 2 hours (to drive off bromine). The reaction solution is then concentrated to 50 ml in vacuo. In this manner, an orange-red paste of the hydrobromide of the desired compound is obtained. The hydrobromide is boiled in 400 ml of water and then brought to a PH of 8 with a 1N bicarbonate solution. The dirty brown crude product obtained is recrystallized from water/methanol (2:3), giving colorless crystals of the pure product.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
24.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 5-hydroxy-2-methylpyridine (8.80 g, 80.6 mmol) in 125 mL of pyridine was added a solution of bromine (14.18 g, 88.7 mmol) in 50 mL pyridine dropwise. The temperature of the reaction mixture rose to 40° C. upon completion of addition. After 1 hour the pyridine was removed under vacuum and the resulting solid was suspended into water (200 mL) and stirred overnight. The solid was collected and dried to give the desire product as a brownish solid (8.05 g, 53.1% yield). 1H NMR (500 MHz, CDCl3): δ 2.21 (s, 3 H), 6.73 (d, J=8.1 Hz, 1 H), 6.94 (d, J=8.1 Hz, 1 H), 9.36 (brs, 1 H).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
14.18 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
53.1%

Synthesis routes and methods IV

Procedure details

To 6-methyl-pyridin-3-ol (5.0 g, 45.82 mmol) in pyridine (15 mL) was added bromine (3.66 g, 22.91 mmol). The reaction was stirred at room temperature under N2 for 20 h. The crude reaction mixture was poured on to crushed ice-water (300 mL) and stirred for 3 h. The reaction was extracted with ethyl acetate (5×100 mL), washed with brine, dried with Na2SO4, filtered, and concentrated to afford 6.3 g (738%) of I-115 as light yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-methylpyridin-3-ol
Reactant of Route 2
2-Bromo-6-methylpyridin-3-ol
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-methylpyridin-3-ol
Reactant of Route 4
2-Bromo-6-methylpyridin-3-ol
Reactant of Route 5
2-Bromo-6-methylpyridin-3-ol
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-methylpyridin-3-ol

Citations

For This Compound
4
Citations
N Robert, C Hoarau, S Célanire, P Ribéreau, A Godard… - Tetrahedron, 2005 - Elsevier
… Diisopropylethylenediamine DIPEA (2 ml, 11.1 mmol) and chloro(methoxy)methane (565 μl, 7.5 mmol) was added to a solution of 2-bromo-6-methylpyridin-3-ol 7 (700 mg, 3.7 mmol) in …
Number of citations: 16 www.sciencedirect.com
R Zhou, Y Ding, M Yang - Catalysts, 2019 - mdpi.com
… Our results show that the procedure works well in the presence of 2-bromophenol, 2-bromo-6-methylpyridin-3-ol, 2-bromo-4-methylphenol, and even 2-bromopyridin-3-ol as starting …
Number of citations: 2 www.mdpi.com
Y Hasegawa, R Hieda, T Nakagawa… - Helvetica Chimica …, 2009 - Wiley Online Library
… 2-Bromo-6-methylpyridin-3-ol. The 2-bromo-6-methylpyridin-3-ol was obtained by the same method … by CC (SiO2): 2bromo-6-methylpyridin-3-ol (19 g, 43%). White solid. Rf 0.2 (CHCl3). …
Number of citations: 20 onlinelibrary.wiley.com
LW Deady, M Payne - Australian journal of chemistry, 1983 - CSIRO Publishing
… A mixture of 2-bromo-6-methylpyridin-3-ol(9) (5 g) [mp 188-190" (from water) (lit.' 187-18g0), prepared as for 2-bromopyridin-3-01'], ethanol (15 ml), 28% dimethylamine solution (4.5 ml)…
Number of citations: 1 www.publish.csiro.au

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